Methyl ferulate

概述

描述

M118 是一种新型的低分子量肝素,旨在增强抗凝活性。它来源于未分级肝素,并保留了抑制因子 Xa 和凝血酶(因子 IIa)的能力。 该化合物经过专门设计,具有低多分散性,这有助于其可预测的药代动力学特性和改善的临床疗效 .

准备方法

合成路线和反应条件

M118 是通过一系列化学修饰从未分级肝素合成的,这些修饰降低了其分子量,同时保留了其抗凝特性。 该过程涉及受控降解,确保保留其生物活性所需的特定结构特征 .

工业生产方法

M118 的工业生产涉及使用先进的生物技术工艺,以确保一致性和纯度。生产过程包括:

降解: 对未分级肝素进行受控的化学或酶降解。

纯化: 多级纯化以去除杂质并确保均匀性。

化学反应分析

反应类型

M118 会发生各种化学反应,包括:

氧化: M118 在特定条件下可被氧化,导致形成氧化衍生物。

还原: 还原反应可以修饰 M118 中的官能团,可能改变其抗凝特性。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

氧化: 抗凝特性改变的氧化衍生物。

还原: 具有修饰官能团的 M118 还原形式。

取代: 具有潜在增强生物活性的取代衍生物.

科学研究应用

Antioxidant Properties

Methyl ferulate has been extensively studied for its antioxidant capabilities. It exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The compound's antioxidant activity has been quantified using the DPPH assay, yielding an IC50 value of approximately 73.21 µM . This property makes this compound a valuable additive in food products to enhance shelf life and nutritional quality by inhibiting lipid oxidation.

Antibacterial Activity

Recent studies have demonstrated that this compound possesses strong antibacterial properties against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for this compound against these bacteria was found to be 0.31 mg/mL . Its efficacy as a natural antibacterial agent positions it as a promising candidate for use in food preservation and as an alternative to synthetic preservatives.

Food Preservation

Due to its antioxidant and antibacterial properties, this compound is being explored as a natural preservative in the food industry. Research indicates that incorporating this compound into food packaging materials can significantly reduce microbial growth and lipid oxidation, thus extending the shelf life of perishable products . For example, studies involving zein fiber membranes infused with this compound showed reduced thiobarbituric acid (TBA) values, indicating lower levels of fat oxidation compared to control groups .

Therapeutic Potential

This compound has shown promise in medical applications due to its anti-inflammatory and neuroprotective effects. In vitro studies have indicated that this compound can modulate inflammatory responses in neural cells, suggesting its potential use in treating conditions associated with neuroinflammation . Furthermore, molecular docking studies indicate that this compound may interact with proteins involved in sickle cell disease, potentially offering a novel approach to managing this condition .

Agricultural Applications

In agriculture, this compound is being investigated for its role in enhancing plant growth and resistance to pathogens. Its application as a natural biostimulant could improve crop yields and reduce reliance on chemical fertilizers and pesticides. Studies have shown that this compound can enhance nutrient uptake and promote beneficial microbial activity in the soil .

Data Summary Table

作用机制

M118 通过与抗凝血酶相互作用,通过增强对因子 Xa 和凝血酶(因子 IIa)的抑制而发挥其抗凝作用。M118 与抗凝血酶的结合诱导构象变化,增强了抗凝血酶对这些凝血因子的抑制活性。 这种机制类似于未分级肝素,但由于其低分子量而具有改善的药代动力学特性 .

相似化合物的比较

类似化合物

未分级肝素: 具有抗凝特性的多糖的异质混合物。

依诺肝素: 一种低分子量肝素,具有不同的分子量分布和抗凝谱。

M118 的独特性

M118 结合了未分级肝素和低分子量肝素的优点。它具有均匀的组成、可预测的药代动力学和抑制因子 Xa 和凝血酶的能力。 这使得 M118 成为一种独特的强效抗凝剂,与其他肝素相比具有潜在的临床益处 .

生物活性

Methyl ferulate (MF) is an alkyl ester of ferulic acid, a naturally occurring phenolic compound found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Several studies have demonstrated its efficacy in scavenging free radicals.

- DPPH Radical Scavenging : In a study using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, this compound showed an IC50 value of 73.213 ± 11.20 µM, indicating strong radical scavenging activity compared to ascorbic acid (IC50 = 60.299 ± 4.769 µM) .

- Mechanism of Action : The antioxidant activity is attributed to the ability of this compound to donate hydrogen atoms and stabilize free radicals, which prevents cellular damage .

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains, highlighting its potential as a natural preservative in food and pharmaceutical applications.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Bacillus subtilis and Staphylococcus aureus were determined to be 0.31 mg/mL, showcasing its effectiveness as an antibacterial agent .

- Application in Food Preservation : Due to its low toxicity and strong antibacterial properties, this compound is being explored as a food additive to enhance shelf life and safety .

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects, which are particularly relevant in the context of neurodegenerative diseases.

- In Vitro Studies : Research involving PC12 cells (a model for neuronal differentiation) showed that this compound reduced the production of TNF-α in response to neuroinflammatory stimuli, suggesting its potential role in managing neuroinflammation .

Case Study 1: Microencapsulation for Enhanced Delivery

A study focused on the microencapsulation of this compound using solid lipid microparticles (SLMs) demonstrated that encapsulation improved the stability and bioavailability of MF. The study found that the prodrug behavior of this compound allowed for sustained release and enhanced therapeutic efficacy in physiological fluids .

Case Study 2: Fermentation Processes

Research on the fermentation of agricultural waste by Aspergillus pseudodeflectus revealed that this compound could be produced efficiently under optimized conditions. The fermented products exhibited significant antioxidant and antibacterial activities, emphasizing the potential for utilizing agro-industrial by-products for bioactive compound production .

Comparative Analysis of Biological Activities

| Activity | This compound | Ascorbic Acid | Ferulic Acid |

|---|---|---|---|

| Antioxidant IC50 (µM) | 73.213 ± 11.20 | 60.299 ± 4.769 | Not specified |

| MIC against B. subtilis | 0.31 mg/mL | Not applicable | Not applicable |

| Anti-inflammatory effect | Yes | Not specified | Yes |

属性

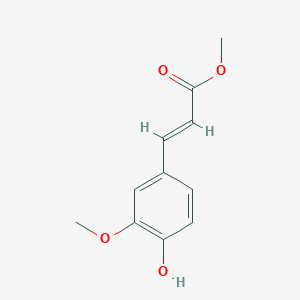

IUPAC Name |

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXJFHANFIVKH-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22329-76-6, 2309-07-1 | |

| Record name | Methyl (E)-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Methyl Ferulate exhibits various biological activities, its precise mechanism of action varies depending on the target and biological system. For example, [] this compound binds to Human Serum Albumin (HSA), a protein responsible for transporting various molecules in the blood. [] This interaction primarily occurs through the aromatic ring of this compound, suggesting potential implications for its transport and distribution within the body. [] Furthermore, this compound binds preferentially to site II of HSA without significantly altering the protein's overall structure. [] This interaction could influence the binding and transport of other molecules that interact with HSA. [] Molecular docking and dynamic simulation studies indicate that this compound binds to Deoxyhemoglobin S (DeOxyHbS), the deoxygenated form of sickle hemoglobin, with an affinity of -5.8 kcal/mol. [] This binding interaction may interfere with the polymerization of DeOxyHbS, potentially explaining the antisickling properties attributed to this compound.

A: * Molecular Formula: C11H12O4* Molecular Weight: 208.21 g/mol* Spectroscopic Data: The structure of this compound has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide detailed information about the compound's structure, such as the arrangement of atoms, functional groups, and stereochemistry.

A: [] this compound has been successfully incorporated into zein, a prolamin protein found in maize, to create coaxial spinning membranes. [] These membranes demonstrate improved tensile strength and decreased crystallinity compared to pure zein membranes, indicating enhanced material properties. [] Additionally, embedding this compound within the zein matrix enhances its thermal stability, potentially expanding its application range. [] The water contact angle of the this compound/zein membrane decreases, suggesting improved wettability, a crucial factor for various applications like coatings and films. []

A: this compound itself is not generally considered a catalyst but a substrate in various enzymatic reactions, particularly those involving feruloyl esterases. [, , , , ] These enzymes hydrolyze the ester bond in this compound, releasing ferulic acid. [, , ] For instance, [] Aspergillus niger FAE-III, a feruloyl esterase, demonstrates high specificity for this compound, requiring a methoxylated C-3 position on the phenol ring and an unsaturated aliphatic region in the substrate for optimal activity. []

A: [] Docking simulations have been employed to investigate the binding interactions between this compound and specific target proteins. [] This approach can predict the binding affinity and preferred binding sites of this compound, providing insights into its potential mechanism of action. [] Additionally, these simulations can guide the design of this compound derivatives with improved binding affinity or specificity for targeted applications.

A: [] The position of the hydroxyl group on the aromatic ring of ferulates, including this compound, significantly influences their antioxidant and radical scavenging activities. [] Methylation of ferulic acid to form this compound generally leads to a decrease in antioxidant and reducing power, except for this compound, which shows comparable activity to Ferulic acid in certain systems, even surpassing it in some cases. [] This suggests that the methyl ester group plays a significant role in the antioxidant properties of this compound. [] Introducing specific mutations in the active site of type C feruloyl esterase FoFaeC from Fusarium oxysporum, guided by small molecule docking simulations with this compound and related compounds, significantly affects the enzyme's specificity and activity towards different methyl esters of hydroxycinnamic acids. [] This highlights the importance of specific interactions between the substrate and enzyme active site for efficient hydrolysis.

A: [] Incorporating this compound into a zein fiber membrane through electrospinning improves its thermal stability. [] This suggests that encapsulation or complexation with appropriate materials can enhance the compound's stability for various applications, including food preservation and drug delivery.

ANone: Specific SHE regulations for this compound might vary depending on the region and intended application. Consulting relevant regulatory bodies and safety data sheets is crucial for ensuring compliance and responsible practices.

ANone: More research is needed to fully elucidate the detailed pharmacokinetics and pharmacodynamics of this compound.

A: [] Alkyl ferulate esters, including this compound, exhibit antibacterial activity against Escherichia coli and Listeria monocytogenes in vitro. [] Specifically, hexyl ferulate (FAC6) demonstrates strong bacteriostatic and bactericidal effects against both bacteria. [] this compound exhibits antiplatelet activity in vivo. [] In a study using rats, this compound prolonged clotting time and bleeding time, indicating its potential as an antithrombotic agent. [] this compound interacts with human serum albumin (HSA), suggesting its potential for transport and distribution within the body. [] This interaction could have implications for its bioavailability and efficacy.

ANone: More research is needed to determine if resistance mechanisms develop against this compound and its relation to other compounds.

ANone: More research is needed to explore specific drug delivery and targeting strategies for this compound.

ANone: More research is needed to identify specific biomarkers associated with this compound's effects.

A: [, , , , , ] Various analytical techniques have been employed to characterize and quantify this compound, including: * Thin Layer Chromatography (TLC): Used to separate and identify this compound in a mixture. [] * High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying this compound in various matrices. [, , , ] * Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection and identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing this compound. [] * Electrospray Ionization Mass Spectrometry (ESIMS): A soft ionization technique often coupled with HPLC for the detection and characterization of this compound. [] * Tandem Mass Spectrometry (MS/MS): Used for structural elucidation and confirmation of this compound in complex mixtures. []

ANone: More research is needed to fully assess the environmental impact and degradation of this compound.

A: [] The solubilities of this compound, methyl p-coumarate, and methyl sinapate have been extensively studied in various organic solvents, including tert-butanol, tert-pentanol, ethyl acetate, and n-hexane. [] These studies reveal that the solubility of these cinnamic acid esters is influenced by temperature and the nature of the solvent. [] For example, this compound exhibits higher solubility in tert-pentanol and ethyl acetate than in the non-polar solvent n-hexane. [] Understanding the solubility behavior of this compound in different solvents is crucial for optimizing extraction processes, designing formulations, and predicting its bioavailability. [] The partitioning behavior of this compound in different phases of fish oil-enriched milk significantly impacts its antioxidant activity. [] Specifically, this compound exhibits the highest concentration in the precipitate phase and the lowest concentration in the aqueous phase, suggesting its preferential localization within the milk system. [] This partitioning behavior likely influences its interaction with lipids and proteins, ultimately affecting its efficacy as an antioxidant.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。